Calhex 231 hydrochloride chemical structure and molecular weight
Calhex 231 hydrochloride chemical structure and molecular weight
Executive Summary
Calhex 231 hydrochloride is a potent, selective negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), structurally characterized as a calcilytic. By binding to the transmembrane domain of the CaSR, it inhibits the receptor's sensitivity to extracellular calcium (
This compound is critical in research focusing on hypocalcemia, diabetic cardiomyopathy, and traumatic hemorrhagic shock (THS), where CaSR overactivation contributes to vascular hyporesponsiveness and pathological inflammation. Unlike earlier calcilytics, Calhex 231 exhibits a refined selectivity profile, making it a standard tool for dissecting G-protein coupled receptor (GPCR) Class C signaling.
Chemical Specification & Physical Properties[1][2][3][4]
The hydrochloride salt form (Calhex 231 HCl) is preferred for biological assays due to improved stability compared to the free base. Researchers must distinguish between the two forms to ensure accurate molarity calculations.
Table 1: Physicochemical Identity
| Parameter | Specification |
| Compound Name | Calhex 231 hydrochloride |
| IUPAC Name | 4-chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide hydrochloride |
| CAS Number (HCl) | 2387505-78-2 |
| CAS Number (Free Base) | 652973-93-8 |
| Molecular Formula | |
| Molecular Weight | 443.41 g/mol (HCl Salt) 406.95 g/mol (Free Base) |
| Solubility (DMSO) | ~22 mg/mL (50 mM) |
| Appearance | White to off-white crystalline solid |
| SMILES | O=C(C4=CC=C(Cl)C=C4)N[C@H]3NC1=C2C(C=CC=C2)=CC=C1.Cl |
Critical Note: When reconstituting commercial vials, verify the salt form on the Certificate of Analysis (CoA). Using the free base MW (406.95) for the HCl salt will result in a ~9% error in final concentration.
Mechanistic Profile: CaSR Negative Allosteric Modulation[1][2][3][7]
Calhex 231 functions by stabilizing the inactive conformation of the CaSR. Under physiological conditions, high extracellular calcium levels induce a conformational change in the CaSR homodimer, triggering
Calhex 231 binds to the transmembrane domain (allosteric site), distinct from the orthosteric calcium-binding site (Venus Flytrap domain). This binding increases the energy threshold required for
Visualization: CaSR Signaling & Calhex 231 Inhibition
The following diagram illustrates the signal transduction pathway and the specific node of inhibition by Calhex 231.
Figure 1: Mechanism of Action. Calhex 231 acts as a wedge, stabilizing the CaSR in an inactive state despite the presence of activating ligands (calcium).
Experimental Framework
Stock Solution Preparation
Objective: Create a stable 10 mM stock solution. Reagents: Calhex 231 HCl (MW: 443.41), Anhydrous DMSO (freshly opened).
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Calculate Mass: For 1 mL of 10 mM stock, weigh 4.43 mg of Calhex 231 HCl.
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Dissolution: Add 1 mL of DMSO. Vortex for 30 seconds.
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Troubleshooting: If particulates remain, sonicate at 40°C for 5 minutes.
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Storage: Aliquot into light-protective vials. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid freeze-thaw cycles.
In Vivo Formulation (Intraperitoneal/Oral)
Objective: Prepare a clear, soluble formulation for animal dosing (e.g., 2.5 mg/mL). Solvent System: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][2]
Protocol:
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Step 1 (DMSO): Dissolve Calhex 231 HCl in DMSO to reach 10x the final target concentration (e.g., 25 mg/mL).
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Step 2 (PEG300): Add PEG300 (40% of final volume) to the DMSO solution. Vortex until clear.
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Step 3 (Tween-80): Add Tween-80 (5% of final volume). Vortex gently.
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Step 4 (Saline): Slowly add pre-warmed (37°C) saline (45% of final volume) while vortexing.
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Validation: The solution should remain clear. If precipitation occurs, the compound has "crashed out" and is unsuitable for IV/IP injection.
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In Vitro Validation: Accumulation Assay
Objective: Validate Calhex 231 activity by measuring inhibition of CaSR-mediated IP1 accumulation. Target IC50: ~0.39 µM.[3][1][2][4][5][6]
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Cell Line: HEK293 cells stably transfected with human CaSR.
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Seeding: 50,000 cells/well in 96-well plates.
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Inhibition Phase:
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Replace medium with calcium-free buffer containing Lithium Chloride (to inhibit IP1 degradation).
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Add Calhex 231 (serial dilution: 10 nM to 10 µM) and incubate for 15 min at 37°C.
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Activation: Challenge cells with
concentration of (typically 3-5 mM) for 45 minutes. -
Readout: Lyse cells and quantify IP1 using HTRF or ELISA.
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Analysis: Plot % Inhibition vs. Log[Calhex 231].
Comparative Analysis: Calhex 231 vs. NPS-2143[3][9]
While both compounds are calcilytics, Calhex 231 offers a distinct profile often preferred for vascular studies.
| Feature | Calhex 231 HCl | NPS-2143 HCl |
| MW (Salt) | 443.41 g/mol | 448.94 g/mol |
| IC50 (CaSR) | 0.39 µM | ~0.04 - 0.30 µM |
| Selectivity | High for CaSR; lower off-target effects on VGCCs compared to older calcilytics. | Potent, but longer half-life; widely used as the "gold standard" reference. |
| Primary Use Case | Vascular reactivity, Diabetic Cardiomyopathy, THS.[7][8] | Parathyroid hormone (PTH) secretion studies, Osteoporosis. |
| Solubility | DMSO (50 mM) | DMSO (100 mM) |
References
-
Petrel, C., et al. (2003). Modeling and mutagenesis of the binding site of Calhex 231, a novel negative allosteric modulator of the extracellular Ca2+-sensing receptor.[3][5] Journal of Biological Chemistry.[3][4][5] Retrieved from [Link]
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Weston, A. H., et al. (2008). The expression and function of Ca2+-sensing receptors in rat mesenteric artery; comparative studies using a model of type II diabetes.[3] British Journal of Pharmacology.[3][4][5] Retrieved from [Link]
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Liu, H., et al. (2020). The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission.[8][9] Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Calhex 231 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]
